molecular formula C15H10FNO2 B2441868 2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione CAS No. 70216-78-3

2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B2441868
CAS No.: 70216-78-3
M. Wt: 255.248
InChI Key: APYCABOCKVIWAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been documented in various studies . One method involves the reaction of tetraynes with imidazole derivatives and oxygen . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method reported the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene .


Chemical Reactions Analysis

The chemical reactions involving isoindole-1,3-dione derivatives are diverse. For instance, one study reported the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another study presented a CO-free protocol for the synthesis of isoindole-1,3-diones .

Scientific Research Applications

Synthesis and Structural Properties

Isoindole-1,3-dione derivatives are known for their structural diversity and applications in various scientific fields. The synthesis of these compounds involves complex chemical reactions, and their structure-activity relationships are crucial in determining their potential applications. One example is the synthesis of novel isoindole-1,3-dione compounds containing different functional groups, highlighting the importance of substituents in determining anticancer activities. These compounds exhibit significant cytotoxic effects on various cancer cells, and their structure-activity relationships are thoroughly studied, offering insights into their potential as chemotherapeutic agents (Tan et al., 2020).

In addition to anticancer properties, the structural characterization of isoindole-1,3-dione derivatives is crucial. Studies involving crystal structure, conformation, and vibrational analysis provide detailed insights into their molecular structure, which is fundamental in understanding their functional properties and potential applications. The molecular structure of these compounds, as well as their hydrogen bonding interactions and other molecular interactions, are meticulously analyzed, providing a comprehensive understanding of their chemical behavior (Franklin et al., 2011).

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYCABOCKVIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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